molecular formula C11H13NO2S B12627182 2-(tert-Butylsulfonyl)benzonitrile CAS No. 918812-35-8

2-(tert-Butylsulfonyl)benzonitrile

Katalognummer: B12627182
CAS-Nummer: 918812-35-8
Molekulargewicht: 223.29 g/mol
InChI-Schlüssel: SDJICLDHVBMYBY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(tert-Butylsulfonyl)benzonitrile is an organic compound characterized by a benzonitrile core substituted with a tert-butylsulfonyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butylsulfonyl)benzonitrile typically involves the introduction of a tert-butylsulfonyl group to a benzonitrile core. One common method involves the reaction of benzonitrile with tert-butylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(tert-Butylsulfonyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(tert-Butylsulfonyl)benzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

    Industry: Used in the production of materials with specific chemical properties, such as polymers and resins.

Wirkmechanismus

The mechanism of action of 2-(tert-Butylsulfonyl)benzonitrile depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the sulfonyl group acts as a leaving group, allowing the nucleophile to attack the benzonitrile core. The molecular targets and pathways involved would vary based on the specific application and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-tert-Butylbenzonitrile: Similar structure but with the tert-butyl group directly attached to the benzene ring.

    2-(tert-Butylsulfanyl)benzonitrile: Similar structure but with a sulfanyl group instead of a sulfonyl group.

Uniqueness

2-(tert-Butylsulfonyl)benzonitrile is unique due to the presence of the sulfonyl group, which imparts different chemical reactivity compared to similar compounds. This makes it valuable in specific synthetic applications where the sulfonyl group can be utilized for further chemical transformations.

Eigenschaften

CAS-Nummer

918812-35-8

Molekularformel

C11H13NO2S

Molekulargewicht

223.29 g/mol

IUPAC-Name

2-tert-butylsulfonylbenzonitrile

InChI

InChI=1S/C11H13NO2S/c1-11(2,3)15(13,14)10-7-5-4-6-9(10)8-12/h4-7H,1-3H3

InChI-Schlüssel

SDJICLDHVBMYBY-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)S(=O)(=O)C1=CC=CC=C1C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.